3-(Benzimidazol-1-ylmethyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(Benzimidazol-1-ylmethyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound is part of the broader class of triazolothiadiazoles, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzimidazol-1-ylmethyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of benzimidazole derivatives with triazolothiadiazole precursors. One common method includes the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the reaction with benzimidazole and methoxyphenyl derivatives under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(Benzimidazol-1-ylmethyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the benzimidazole and methoxyphenyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
3-(Benzimidazol-1-ylmethyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 3-(Benzimidazol-1-ylmethyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal cellular processes. Additionally, it can interact with DNA and RNA, leading to changes in gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Triazolothiadiazoles: Compounds with similar triazolothiadiazole cores but different substituents.
Benzimidazole Derivatives: Compounds with benzimidazole moieties but different attached groups.
Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups but different core structures.
Uniqueness
3-(Benzimidazol-1-ylmethyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its specific combination of structural features, which confer unique chemical reactivity and biological activity.
Properties
CAS No. |
791805-97-5 |
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Molecular Formula |
C18H14N6OS |
Molecular Weight |
362.4g/mol |
IUPAC Name |
3-(benzimidazol-1-ylmethyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H14N6OS/c1-25-13-8-6-12(7-9-13)17-22-24-16(20-21-18(24)26-17)10-23-11-19-14-4-2-3-5-15(14)23/h2-9,11H,10H2,1H3 |
InChI Key |
YEVSLILTNUXFJK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CN4C=NC5=CC=CC=C54 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CN4C=NC5=CC=CC=C54 |
Origin of Product |
United States |
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